molecular formula C12H22N2O B2483567 2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one CAS No. 2003381-10-8

2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one

Cat. No. B2483567
CAS RN: 2003381-10-8
M. Wt: 210.321
InChI Key: KFRGLFGZDMJAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves intricate procedures that highlight the chemical versatility of pyrrolidine and azetidinone. For instance, the generation of structurally diverse libraries through alkylation and ring closure reactions showcases the synthetic flexibility of these moieties (Roman, 2013). Moreover, the rapid and stereocontrolled synthesis of functionalized pyrrolizidine systems via rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides demonstrates the potential for creating complex structures (Alcaide et al., 2001).

Molecular Structure Analysis

Molecular structure analysis often involves examining the arrangement of atoms within a compound and the intermolecular forces at play. For compounds containing pyrrolidine and azetidinone, hydrogen bonding plays a significant role in their structural stability. Studies on related compounds show that hydrogen bonding can lead to the formation of distinct molecular motifs and influence the overall molecular architecture (Orozco et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine and azetidinone derivatives are varied and can lead to a wide range of products. For example, the synthesis of highly functionalized pyrrolidines through a one-pot, three-component 1,3-dipolar cycloaddition process illustrates the reactivity of these compounds and their potential to form diverse chemical structures (Garner & Kaniskan, 2005).

Scientific Research Applications

Synthesis and Chemical Properties

  • Antimicrobial and Antitubercular Activities : A study on the synthesis of pyrimidine-azetidinone analogues revealed their potential for antimicrobial and antitubercular activities. These compounds showed promise against bacterial and fungal strains, as well as Mycobacterium tuberculosis, suggesting a pathway for the design of new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

  • Antidepressant and Nootropic Agents : Another research focused on Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, exploring their potential as antidepressant and nootropic agents. This study highlights the importance of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, opening avenues for the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

  • Synthetic Methods : Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine underscores the development of practical, efficient, and stereoselective processes. This compound serves as a key intermediate in preparing pharmaceuticals, demonstrating the synthetic versatility and importance of pyrrolidine derivatives in drug development (Fleck et al., 2003).

  • Cycloaddition and Biological Evaluation : A study detailed the synthesis of functionalized pyrrolizidines/pyrrolidines incorporating a spirooxindole motif through [3+2] cycloaddition. These compounds offer insights into generating structurally diverse libraries that are crucial for discovering new drugs with potential biological applications (Sarrafi et al., 2013).

Mechanism of Action

The mechanism of action of “2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one” is not currently known .

Future Directions

The future directions for research on “2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more comprehensive safety and hazard assessments would be beneficial .

properties

IUPAC Name

2,2-dimethyl-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-12(2,3)11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRGLFGZDMJAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.